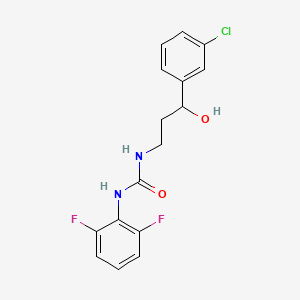
1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea typically involves the reaction of 3-chlorophenyl and 2,6-difluorophenyl precursors with appropriate reagents to form the desired urea derivative. Common synthetic routes may include:
Step 1: Formation of the hydroxypropyl intermediate by reacting 3-chlorophenyl with a suitable hydroxypropylating agent.
Step 2: Coupling of the hydroxypropyl intermediate with 2,6-difluorophenyl isocyanate to form the final urea derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include:
Batch or continuous flow reactors: for efficient mixing and reaction control.
Purification techniques: such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new urea derivatives with different substituents.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential as a pharmaceutical agent.
Medicine: Investigating its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials or agricultural chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea involves its interaction with specific molecular targets and pathways. These may include:
Binding to enzymes or receptors: Modulating their activity and leading to biological effects.
Interference with cellular processes: Affecting cell signaling, metabolism, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-phenylurea
- 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2,4-difluorophenyl)urea
- 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2,6-dichlorophenyl)urea
Uniqueness
1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea is unique due to the presence of both chlorophenyl and difluorophenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
IUPAC Name |
1-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-(2,6-difluorophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF2N2O2/c17-11-4-1-3-10(9-11)14(22)7-8-20-16(23)21-15-12(18)5-2-6-13(15)19/h1-6,9,14,22H,7-8H2,(H2,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYJJVXGWPYECC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCNC(=O)NC2=C(C=CC=C2F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














